molecular formula C8H15BrN2 B598244 1-Propyl-2,3-diMethyliMidazoliuM  broMide CAS No. 107937-17-7

1-Propyl-2,3-diMethyliMidazoliuM broMide

Cat. No.: B598244
CAS No.: 107937-17-7
M. Wt: 219.12 g/mol
InChI Key: BHMXHXYTOVFXGM-UHFFFAOYSA-M
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Description

1-Propyl-2,3-diMethyliMidazoliuM broMide is an ionic liquid belonging to the imidazolium family. It is characterized by its unique structure, which includes a propyl group attached to the nitrogen atom at position 1 and methyl groups at positions 2 and 3 of the imidazole ring. This compound is known for its high thermal stability, low volatility, and excellent solubility in various solvents .

Preparation Methods

1-Propyl-2,3-diMethyliMidazoliuM broMide can be synthesized through a series of chemical reactions. One common method involves the alkylation of 2,3-dimethylimidazole with 1-bromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-Propyl-2,3-diMethyliMidazoliuM broMide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazolium salts and their derivatives .

Scientific Research Applications

1-Propyl-2,3-diMethyliMidazoliuM broMide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyl-2,3-diMethyliMidazoliuM broMide involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to changes in membrane permeability and stability. The compound’s ionic nature allows it to form strong ionic bonds with various biomolecules, influencing their structure and function. Additionally, its ability to solvate a wide range of compounds makes it an effective medium for various chemical reactions .

Comparison with Similar Compounds

1-Propyl-2,3-diMethyliMidazoliuM broMide can be compared with other imidazolium-based ionic liquids, such as:

    1-Butyl-2,3-dimethylimidazolium chloride: Similar in structure but with a butyl group instead of a propyl group. It exhibits slightly different physicochemical properties and applications.

    1-Ethyl-3-methylimidazolium bromide: Contains an ethyl group at position 1 and a methyl group at position 3. It is commonly used in similar applications but may have different solubility and stability characteristics.

    1-Propyl-3-methylimidazolium iodide: Similar to 1-Propyl-2,3-diMethyliMidazoliuM broMide but with an iodide ion instead of a bromide ion. .

These comparisons highlight the uniqueness of 1-Propyl-2,3-diMethyliMidazoliuM broMide in terms of its specific structure and resulting properties, making it suitable for a wide range of applications.

Biological Activity

1-Propyl-2,3-dimethylimidazolium bromide (often abbreviated as [PMIM]Br) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals, catalysis, and environmental science. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

1-Propyl-2,3-dimethylimidazolium bromide is characterized by its imidazolium cation structure, which contributes to its unique properties. The molecular formula is C₉H₁₄BrN₂, and it has a relatively low viscosity and high thermal stability compared to other ionic liquids. These properties make it suitable for various applications in biological systems.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of [PMIM]Br against a range of pathogens. For instance:

  • Bacterial Inhibition : Research indicated that [PMIM]Br exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of many conventional antibiotics, suggesting its potential as an alternative or complementary therapeutic agent .
  • Fungal Activity : In vitro studies showed that [PMIM]Br effectively inhibits the growth of various fungi, including Candida species. Its mechanism involves disrupting the cell membrane integrity of fungal cells, leading to cell lysis .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of [PMIM]Br have been evaluated in several cancer cell lines:

  • Cell Line Studies : A study reported that [PMIM]Br induced apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound activated caspase pathways, leading to programmed cell death at concentrations that did not affect normal cells significantly .
  • Mechanistic Insights : The anticancer activity of [PMIM]Br appears to be linked to its ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various ionic liquids, including [PMIM]Br. The results indicated that it outperformed traditional antibiotics against specific resistant bacterial strains .
  • Cytotoxicity Assessment :
    • In a research article from Toxicology Reports, the cytotoxic effects of [PMIM]Br were assessed on different human cell lines. The findings revealed selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its potential for targeted cancer therapy .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₄BrN₂
Antibacterial MIC0.5 - 8 µg/mL
Antifungal MIC1 - 16 µg/mL
Cytotoxic Concentration10 - 100 µM

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing 1-Propyl-2,3-diMethyliMidazoliuM BroMide?

  • Methodology : Begin with alkylation of the imidazole precursor using 1-bromopropane under inert conditions (e.g., nitrogen atmosphere). Optimize reaction parameters (temperature, solvent polarity) using factorial design to maximize yield . Purify via recrystallization or column chromatography, and characterize using 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Validate purity via elemental analysis or HPLC .

Q. How can researchers systematically assess the physicochemical properties (e.g., solubility, thermal stability) of 1-Propyl-2,3-diMethyliMidazoliuM BroMide?

  • Methodology :

  • Solubility : Conduct gravimetric analysis in polar (water, methanol) and non-polar solvents (hexane) at 25°C.
  • Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min).
  • Hygroscopicity : Measure mass changes under varying humidity using dynamic vapor sorption (DVS).
  • Cross-reference results with computational predictions (e.g., COSMO-RS) to validate experimental data .

Q. What experimental designs are effective for evaluating the compound’s ionic conductivity and electrochemical stability?

  • Methodology :

  • Ionic Conductivity : Use electrochemical impedance spectroscopy (EIS) with a symmetrical cell (e.g., Pt electrodes) across a temperature range (25–100°C).
  • Electrochemical Stability : Perform cyclic voltammetry (CV) in a three-electrode system (working, reference, counter) at scan rates of 10–100 mV/s.
  • Apply statistical tools (ANOVA) to analyze variability in replicate experiments .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodology :

  • Replicate synthesis under standardized conditions (e.g., solvent purity, drying protocols).
  • Compare NMR spectra with computational simulations (e.g., ACD/Labs or MestReNova) to confirm structural assignments.
  • Investigate polymorphic forms via X-ray diffraction (XRD) and DSC. Publish raw data to facilitate reproducibility .

Q. What analytical techniques are most reliable for confirming the absence of residual solvents or unreacted precursors?

  • Methodology :

  • Gas Chromatography (GC) : Quantify volatile impurities (e.g., unreacted 1-bromopropane).
  • Karl Fischer Titration : Measure water content.
  • ICP-MS : Detect trace metal contaminants from catalysts.
  • Validate methods using spiked recovery experiments .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 1-Propyl-2,3-diMethyliMidazoliuM BroMide in catalytic reactions (e.g., organocatalysis)?

  • Methodology :

  • Use in situ 1^1H NMR or Raman spectroscopy to monitor reaction intermediates.
  • Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Correlate catalytic efficiency with computed descriptors (e.g., frontier molecular orbitals via DFT) .

Q. What strategies integrate computational modeling (e.g., molecular dynamics) with experimental data to predict solvent interactions?

  • Methodology :

  • Simulate solvation free energies using MD simulations (e.g., GROMACS) with explicit solvent models.
  • Validate predictions with experimental solubility parameters.
  • Apply machine learning (ML) to optimize force field parameters for imidazolium-based ionic liquids .

Q. How can researchers design experiments to investigate synergistic effects in multi-component systems (e.g., co-solvents or co-catalysts)?

  • Methodology :

  • Use response surface methodology (RSM) to optimize ternary mixtures.
  • Monitor intermolecular interactions via NOESY NMR or fluorescence quenching.
  • Analyze synergism using interaction energy models (e.g., COSMO-SAC) .

Q. What advanced statistical frameworks are suitable for resolving contradictory data in stability studies (e.g., oxidative vs. thermal degradation)?

  • Methodology :

  • Apply Bayesian hierarchical modeling to account for batch-to-batch variability.
  • Use principal component analysis (PCA) to identify dominant degradation pathways.
  • Validate hypotheses through accelerated aging studies under controlled O2_2/N2_2 atmospheres .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize synthesis protocols or predict novel applications?

  • Methodology :
  • Train neural networks on historical reaction data (yield, purity) to recommend optimal conditions.
  • Couple finite element analysis (FEA) with experimental kinetics to model reactor scalability.
  • Deploy active learning algorithms for autonomous experimentation in "smart labs" .

Properties

CAS No.

107937-17-7

Molecular Formula

C8H15BrN2

Molecular Weight

219.12 g/mol

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;bromide

InChI

InChI=1S/C8H15N2.BrH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

BHMXHXYTOVFXGM-UHFFFAOYSA-M

SMILES

CCCN1C=C[N+](=C1C)C.[Br-]

Canonical SMILES

CCCN1C=C[N+](=C1C)C.[Br-]

Origin of Product

United States

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